molecular formula C18H42O6S2Si2 B1294573 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane CAS No. 56706-10-6

4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane

Cat. No.: B1294573
CAS No.: 56706-10-6
M. Wt: 474.8 g/mol
InChI Key: FBBATURSCRIBHN-UHFFFAOYSA-N
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Description

4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane is a chemical compound with the molecular formula C18H42O6S2Si2 and a molecular weight of 474.83 g/mol . It is known for its unique structure, which includes both silicon and sulfur atoms, making it an interesting subject for various chemical studies.

Mechanism of Action

Target of Action

The primary targets of Bis(triethoxysilylpropyl) disulfide are the silica particles and organic polymers in rubber . The compound is used as a coupling agent to enhance the bond between these two components .

Mode of Action

Bis(triethoxysilylpropyl) disulfide interacts with its targets through a process known as sol-gel condensation . The triethoxysilyl groups in the compound are susceptible to hydrolysis, which results in the formation of silanol groups. These silanol groups can then react with the silica particles, forming a strong bond. The disulfide groups in the compound link to the organic polymer, thus creating a bridge between the silica and the polymer .

Biochemical Pathways

The key biochemical pathway involved in the action of Bis(triethoxysilylpropyl) disulfide is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. In the context of rubber production, this process helps to create a strong and durable material.

Pharmacokinetics

physical and chemical properties . The compound is a liquid at room temperature and has a molecular weight of 474.82 . It has a density of 1.03, and it’s slightly soluble in water .

Result of Action

The result of the action of Bis(triethoxysilylpropyl) disulfide is the enhancement of the mechanical properties of rubber . It improves the rubber’s tensile strength, significantly improves the rubber’s wear resistance and compressive performance, and reduces the viscosity of the rubber, saving processing energy .

Action Environment

The action of Bis(triethoxysilylpropyl) disulfide can be influenced by environmental factors such as temperature and humidity . The compound reacts slowly with moisture or water , which can affect its performance. Therefore, it is typically stored in a cool and dry environment .

Preparation Methods

The synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane involves the reaction of ethoxy silanes with sulfur-containing compounds under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .

Chemical Reactions Analysis

4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane undergoes various chemical reactions, including:

Scientific Research Applications

4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane include:

This compound stands out due to its specific combination of silicon and sulfur atoms, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

triethoxy-[3-(3-triethoxysilylpropyldisulfanyl)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6S2Si2/c1-7-19-27(20-8-2,21-9-3)17-13-15-25-26-16-14-18-28(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBATURSCRIBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069122
Record name 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-
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Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid
Record name 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

56706-10-6
Record name 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-
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Record name 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-
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Record name 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy-
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Record name 4,4,13,13-tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
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Synthesis routes and methods I

Procedure details

A mixture of 129 l of ethanol and 129 l of 3-chloropropyltriethoxysilane is placed in the reactor of comparison example 1. 13.85 kg of sulfur in molten form is then metered in through a fine nozzle. 35.6 kg of virtually anhydrous sodium sulfide is then added. The temperature of the reactor contents rises to 82° C. on account of the exothermic reaction. The reaction mixture is kept for a further 1.5 hours at 82-83° C. and then cooled. The reaction mixture is worked up as in comparison example 1. An almost water-white product is obtained. HPLC analysis confirms in this case too the presence of a polysulfane mixture with a mean chain length of 2, though the mixture has a high monosulfane content.
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13.85 kg
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polysulfane
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129 L
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129 L
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Synthesis routes and methods II

Procedure details

17.8 kg of virtually anhydrous sodium sulfide are mixed with 190 l of ethanol and added to an enameled 500 l capacity reactor. This is followed by the addition through a fine nozzle of 13.85 kg of sulfur in molten form. The mixture is heated to 50° C. and 190 l of 3-chloropropyltriethoxysilane are metered in within 10 minutes. On account of the exothermic reaction the temperature of the reactor contents rises to 74° C. A further 4.45 kg of virtually anhydrous sodium sulfide are added at this temperature. Three further portions of sodium sulfide are added at 5 minute intervals (i.e. each 5 minutes), the temperature of the reactor contents rising to 82° C. After completion of the sodium sulfide addition the reaction mixture is kept for 1.5 hours at 82-83° C. and the sodium chloride that has precipitated is separated after cooling the mixture. A yellow product is obtained after evaporating the reaction mixture in vacuo and renewed fine filtration. HPLC analysis confirms the presence of a product with a mean polysulfane chain length of 2.
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190 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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